1,1-Dimethyl-4,5-dihydro-1H-imidazol-1-ium iodide
Description
1,1-Dimethyl-4,5-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atom and an iodide ion as a counterion. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Properties
CAS No. |
90399-15-8 |
|---|---|
Molecular Formula |
C5H11IN2 |
Molecular Weight |
226.06 g/mol |
IUPAC Name |
1,1-dimethyl-4,5-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C5H11N2.HI/c1-7(2)4-3-6-5-7;/h5H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JDDAGQYGZMQOQX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN=C1)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-4,5-dihydro-1H-imidazol-1-ium iodide can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylimidazolium chloride with sodium iodide in an organic solvent such as acetonitrile. The reaction is typically carried out at room temperature, and the product is obtained by precipitation and filtration .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4,5-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Cyclization Reactions: It can undergo cyclization to form different heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium cyanide, and thiolates. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazolium salts.
Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
1,1-Dimethyl-4,5-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other imidazole derivatives and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4,5-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylimidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate
Uniqueness
1,1-Dimethyl-4,5-dihydro-1H-imidazol-1-ium iodide is unique due to its specific structure and the presence of the iodide ion. This gives it distinct chemical properties and reactivity compared to other imidazolium salts. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
